molecular formula C22H17FN4O B12343192 (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone

(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone

Cat. No.: B12343192
M. Wt: 372.4 g/mol
InChI Key: JKVURSMDYJFJJK-XTCLZLMSSA-N
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Description

4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol is a complex organic compound that features a fluorine atom, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenol with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 4-fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol

Uniqueness

4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrazole ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H17FN4O

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(E)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]-4-fluorophenol

InChI

InChI=1S/C22H17FN4O/c23-17-11-12-21(28)20(13-17)22(26-25-18-7-3-1-4-8-18)16-14-24-27(15-16)19-9-5-2-6-10-19/h1-15,25,28H/b26-22+

InChI Key

JKVURSMDYJFJJK-XTCLZLMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=C(C=CC(=C2)F)O)\C3=CN(N=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=C(C=CC(=C2)F)O)C3=CN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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